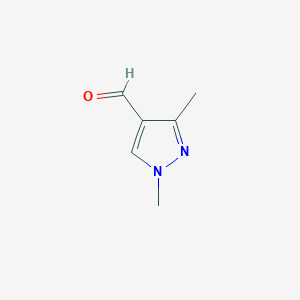

1,3-Dimethyl-1H-pyrazole-4-carbaldehyde

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Sciences

Pyrazole derivatives, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, have garnered considerable attention in the chemical sciences. researchgate.netroyal-chem.com Their broad spectrum of biological activities has established them as privileged scaffolds in drug discovery and agrochemical research. researchgate.netroyal-chem.com

In medicinal chemistry , pyrazole-containing compounds are known to exhibit a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral activities. researchgate.netekb.eg This biological versatility has led to the development of numerous commercial drugs incorporating the pyrazole nucleus. royal-chem.com For instance, derivatives are investigated as potential inhibitors for enzymes like kinases and proteases, which are implicated in various diseases. smolecule.com

In the agrochemical sector , pyrazole derivatives are integral to the formulation of modern herbicides, fungicides, and insecticides. chemimpex.comresearchgate.net Compounds such as pyraclostrobin (B128455) are effective in controlling plant diseases, while others have been developed as potent herbicides that target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). royal-chem.comacs.org The adaptability of the pyrazole structure allows for fine-tuning to enhance efficacy and crop safety. chemimpex.comacs.org

In materials science , the unique electronic properties of pyrazole derivatives make them suitable for applications in organic electronics. smolecule.com They serve as building blocks for functional molecules used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where their structure can be modified to tune electrical and optical properties. smolecule.comroyal-chem.com

| Field | Application | Examples of Activities/Targets |

|---|---|---|

| Medicinal Chemistry | Drug Discovery | Anti-inflammatory, Anticancer, Antiviral, Kinase Inhibition |

| Agrochemicals | Crop Protection | Herbicides (HPPD inhibitors), Fungicides, Insecticides |

| Materials Science | Organic Electronics | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) |

Historical Perspective of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde Research

Research into pyrazole-based compounds dates back to the 19th century, with the synthesis of the parent pyrazole ring. However, the specific investigation of this compound is a more recent development, largely driven by the need for versatile intermediates in organic synthesis.

The most prevalent and historically significant method for the synthesis of pyrazole-4-carbaldehydes, including the 1,3-dimethyl derivative, is the Vilsmeier-Haack reaction. smolecule.comumich.eduresearchgate.net This formylation reaction, which utilizes a Vilsmeier reagent typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride, has been a cornerstone of heterocyclic chemistry for many decades. smolecule.comumich.edu Early research into pyrazole carbaldehydes focused on establishing efficient synthetic routes and understanding the reactivity of the aldehyde group. umich.eduresearchgate.net The synthesis of this compound, specifically, can be achieved through the Vilsmeier-Haack formylation of 1,3-dimethylpyrazole. umich.edu Another related compound, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, is synthesized via the Vilsmeier-Haack reaction starting from 1,3-dimethyl-1H-pyrazol-5(4H)-one, highlighting the utility of this method for creating functionalized pyrazoles. nih.gov

Current Research Trends and Future Directions for this compound

Current research on this compound is primarily centered on its application as a versatile synthetic intermediate. Its aldehyde functional group allows for a wide range of chemical modifications, making it a key starting material for creating diverse molecular libraries.

In Pharmaceutical Research: The compound is actively used as a scaffold for developing novel therapeutic agents. smolecule.com Researchers are exploring its derivatives for potential anticancer properties, with studies indicating that such compounds may inhibit cell proliferation and induce apoptosis. smolecule.com The pyrazole core is a key feature in the design of kinase inhibitors, and this compound provides a convenient entry point for synthesizing such molecules.

In Agrochemical Synthesis: It continues to be an important intermediate for the synthesis of next-generation herbicides, fungicides, and insecticides. smolecule.comchemimpex.com The goal is to develop more effective and selective crop protection agents with improved environmental profiles.

Future Directions: The future of research involving this compound is expected to expand in several areas. A primary focus will remain on the development of new pharmaceuticals with enhanced efficacy and selectivity for various disease targets. smolecule.com In material science, further exploration of its derivatives for novel applications in organic electronics is anticipated. smolecule.com Understanding the structure-activity relationships of compounds derived from this aldehyde will be crucial for guiding the rational design of new functional molecules. smolecule.com

| Research Area | Current Focus | Future Outlook |

|---|---|---|

| Pharmaceuticals | Scaffold for anticancer agents and kinase inhibitors. smolecule.com | Development of novel therapeutics with improved selectivity. smolecule.com |

| Agrochemicals | Intermediate for herbicides, fungicides, and insecticides. smolecule.comchemimpex.com | Creation of more effective and environmentally benign crop protection agents. |

| Material Science | Building block for molecules in organic electronics (OLEDs, OFETs). smolecule.com | Exploration of new functionalities and applications in advanced materials. smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(4-9)3-8(2)7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJREDVLGVEPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357205 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-12-0 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25016-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dimethyl 1h Pyrazole 4 Carbaldehyde and Its Analogues

Vilsmeier-Haack Formylation Strategies in Pyrazole-4-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. smolecule.comijpcbs.comorganic-chemistry.org This reaction facilitates the direct introduction of a formyl group (-CHO) onto the pyrazole (B372694) ring, typically at the C4 position for N-substituted pyrazoles, due to the ring's electronic properties. researchgate.netumich.edu The process involves the use of a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comrsc.org

The formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles using the Vilsmeier-Haack conditions leads to the formation of the corresponding 4-formyl derivatives. umich.edu However, pyrazoles without a substituent on the nitrogen atom may fail to undergo formylation at the C4 position under similar conditions, as electrophilic substitution can occur at the nitrogen atom instead. umich.edu

The efficiency and yield of the Vilsmeier-Haack formylation are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the stoichiometric ratio of the reagents. Research has shown that adjusting these factors can significantly improve the outcome of the synthesis of pyrazole-4-carbaldehydes.

For instance, in the synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes, a study demonstrated that temperature is a critical factor; no product was observed when the reaction was carried out at 70°C. arkat-usa.org The optimal results were achieved by heating the pyrazole substrate with an excess of both DMF and POCl₃ at 120°C. arkat-usa.org Increasing the excess of the Vilsmeier reagent led to a notable increase in product yield.

The table below illustrates the effect of reagent stoichiometry and temperature on the yield of a model pyrazole-4-carbaldehyde synthesis. arkat-usa.org

| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:10:2 | 70 | 2 | 0 |

| 2 | 1:2:2 | 120 | 2 | 32 |

| 3 | 1:5:2 | 120 | 2 | 55 |

| 4 | 1:10:2 | 120 | 2 | 67 |

Furthermore, advancements in reaction technology, such as the use of microwave irradiation, have been explored to enhance the efficiency of the Vilsmeier-Haack reaction. bohrium.comdegres.eu Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to improved yields compared to conventional heating methods. degres.eu

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloromethyleniminium salt (often called the Vilsmeier iminium salt). smolecule.comrsc.org This is generated from the reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.org

The key steps of the mechanism are as follows:

Formation of the Vilsmeier Reagent: DMF attacks POCl₃, leading to the formation of an adduct which then eliminates a dichlorophosphate (B8581778) anion to generate the electrophilic chloroiminium ion. smolecule.com

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. rsc.org For N-substituted pyrazoles, this attack preferentially occurs at the C4 position, which is the most electron-rich site, leading to the formation of a sigma complex intermediate. researchgate.net

Aromatization: The intermediate loses a proton to restore the aromaticity of the pyrazole ring.

Hydrolysis: The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final product, 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. rsc.org

It is noted that for pyrazoles with an unsubstituted N-H group, the reaction can be hampered because the initial electrophilic attack may occur at the ring nitrogen atom, forming an ammonium (B1175870) ion that deactivates the ring towards further electrophilic substitution at the C4 position. umich.edu

Oxidation-Based Synthetic Routes to Pyrazole Carbaldehydes

An alternative synthetic pathway to pyrazole carbaldehydes involves the oxidation of precursor molecules, most commonly the corresponding primary alcohols. This method provides a valuable alternative to formylation, particularly when the starting materials are readily accessible or when the Vilsmeier-Haack conditions are incompatible with other functional groups present in the molecule.

The synthesis of pyrazole-4-carbaldehydes can be achieved through the regioselective oxidation of the corresponding 4-hydroxymethylpyrazoles. For example, 1,3-diaryl-1H-pyrazole-4-carbaldehydes have been successfully prepared by the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol. umich.eduresearchgate.net This transformation specifically targets the primary alcohol at the C4 position of the pyrazole ring, converting it to the aldehyde functionality.

The success of this method relies on the availability of the precursor alcohol, which can be synthesized through various means. One approach involves the reduction of corresponding pyrazole-4-carboxylic acid esters. For instance, a mixture of pyrazole ester regioisomers can be treated with a reducing agent like lithium aluminum hydride (LiAlH₄) to afford a mixture of alcohol regioisomers, which can then be separated chromatographically before the oxidation step. umich.eduresearchgate.net

A critical aspect of synthesizing aldehydes via oxidation is the prevention of over-oxidation to the corresponding carboxylic acid. researchgate.net To achieve this, various selective catalytic systems have been developed.

One effective system for the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol to the corresponding carbaldehyde employs a catalytic amount of iron(III) chloride hexahydrate (FeCl₃·6H₂O) in the presence of the stable free radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). umich.eduresearchgate.net This catalytic method is noted for its high chemoselectivity, providing the desired aldehydes in good yields (50-85%) without significant formation of the carboxylic acid byproduct. researchgate.net The use of such catalytic systems is advantageous as it often involves milder reaction conditions and reduces the amount of chemical waste compared to stoichiometric oxidizing agents.

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for the synthesis of pyrazole derivatives. nih.govthieme-connect.com These approaches aim to reduce the use of hazardous solvents, minimize waste, improve energy efficiency, and utilize renewable resources. nih.gov

For the synthesis of pyrazole-4-carbaldehydes, several green strategies have been reported. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. nih.govresearchgate.netmdpi.com In the context of the Vilsmeier-Haack reaction, microwave irradiation has been shown to accelerate the synthesis of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes, significantly reducing reaction times from several hours under conventional heating to just 5-15 minutes. degres.eu

Another key aspect of green synthesis is the replacement of toxic and hazardous solvents. Studies have successfully employed greener solvents, such as ethanol (B145695) and acetonitrile (B52724), in the Vilsmeier-Haack formylation of pyrazoles to avoid the reproductive toxicity associated with traditionally used solvents. degres.eu Furthermore, solvent-free reaction conditions, often coupled with microwave activation, represent a significant advancement. nih.govresearchgate.net This approach, demonstrated in the synthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones, not only eliminates the need for a solvent but also leads to high yields and short reaction times. nih.govresearchgate.net These methods are atom-economical, operationally simple, and environmentally friendly, paving the way for more sustainable production of valuable pyrazole intermediates. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of pyrazole derivatives. dergipark.org.trdegres.eubohrium.com The application of microwave irradiation significantly reduces reaction times compared to conventional heating methods. degres.eunih.gov For instance, the Vilsmeier-Haack formylation of hydrazones, a key step in the synthesis of pyrazole-4-carbaldehydes, can be completed in minutes under microwave irradiation, whereas conventional heating may require several hours. degres.eu

One study detailed the synthesis of 1-substituted-3-aryl-1H-pyrazole-4-carbaldehydes by reacting substituted acetophenones with substituted hydrazines and DMF in the presence of phosphorus oxychloride under microwave irradiation at 20% power. researchgate.net Another protocol describes the efficient microwave-assisted synthesis of 4-formylpyrazoles using a Vilsmeier-Haack reagent derived from phthaloyl dichloride and DMF, which avoids the use of the more toxic phosphorus oxychloride. bohrium.com

The benefits of microwave-assisted synthesis extend to multi-component reactions for creating more complex pyrazole-containing structures. These methods often lead to higher product purity and easier work-up procedures. lew.ro For example, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been successfully achieved through microwave-assisted multi-component reactions. lew.ro

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 1-7 hours | Moderate to Good | degres.eu |

| Microwave Irradiation | 5-15 minutes | High (e.g., 85%) | degres.eu |

| Microwave Irradiation (Solvent-Free) | 8-10 minutes | Efficient | dergipark.org.tr |

Metal-Free Catalysis in Pyrazole Carbaldehyde Formation

Recent advancements in synthetic chemistry have emphasized the development of metal-free catalytic systems to avoid potential metal contamination in the final products and to promote greener chemical processes. beilstein-journals.orgresearchgate.netnih.gov An operationally simple and metal-free approach has been described for the synthesis of pyrazole-tethered thioamides and amides from pyrazole carbaldehydes. beilstein-journals.orgresearchgate.net This three-component reaction utilizes diverse pyrazole C-3/4/5 carbaldehydes, secondary amines, and elemental sulfur in a single synthetic operation. beilstein-journals.org The methodology is noted for its broad substrate scope and easy-to-perform reaction conditions. beilstein-journals.orgresearchgate.net

Furthermore, a temperature-controlled, transition-metal-catalyst- and oxidant-free method has been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles. nih.gov While not directly forming the carbaldehyde, this illustrates the trend towards metal-free approaches in pyrazole synthesis. These methods offer advantages such as mild reaction conditions and excellent functional-group tolerance. nih.govacs.org

Solvent-Free and Environmentally Benign Procedures

In line with the principles of green chemistry, solvent-free and environmentally benign procedures for the synthesis of pyrazole derivatives have gained significant attention. tandfonline.comresearchgate.netsci-hub.se These methods aim to reduce or eliminate the use of hazardous organic solvents, thereby minimizing environmental impact. tandfonline.comresearchgate.net

One such approach involves the synthesis of pyrazole derivatives in the presence of tetrabutylammonium (B224687) bromide, an organic ionic salt, at room temperature under solvent-free conditions. tandfonline.com This method has been shown to produce highly functionalized pyrazoles in shorter reaction times and with good yields. tandfonline.com Another green methodology is the use of water as a solvent for the synthesis of pyrazole derivatives, often in conjunction with catalysts that can be recovered and reused. researchgate.netthieme-connect.com For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved through one-pot multicomponent condensation in the presence of a magnetic nanocatalyst under ultrasonic irradiation in water. researchgate.net

Synthesis of Substituted this compound Derivatives

The this compound scaffold serves as a versatile building block for the synthesis of a wide range of substituted derivatives through various functionalization reactions.

Introduction of Halogen Substituents

Halogenated pyrazole derivatives are of significant interest in medicinal and materials chemistry. The introduction of halogen substituents onto the this compound core can be achieved through several methods.

The direct C-H halogenation of pyrazole rings is a common strategy. beilstein-archives.org For instance, the bromination of this compound can be performed to introduce a bromine atom onto the pyrazole ring. researchgate.net Additionally, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has been synthesized and used as a starting material for further derivatization. nih.gov This chloro-substituted analogue serves as a key intermediate for introducing other functional groups via nucleophilic substitution reactions. nih.gov

| Compound Name | Synthetic Precursor | Reference |

|---|---|---|

| 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | This compound | researchgate.net |

| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | 1,3-Dimethyl-1H-pyrazole | nih.gov |

Functionalization with Oxygen-Containing Groups

The aldehyde functional group of this compound is a key site for introducing oxygen-containing moieties. umich.edulibretexts.org For example, pyrazole oxime ether derivatives have been synthesized from 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. nih.gov This involves the reaction of the chloro-substituted pyrazole with various substituted phenols under alkaline conditions to yield ether-linked derivatives, which are then converted to the corresponding oximes and subsequently to oxime ethers. nih.gov

The aldehyde can also be oxidized to a carboxylic acid, which can then be converted to esters and amides. researchgate.netumich.edu For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have been oxidized to the corresponding carboxylic acids using potassium permanganate (B83412). umich.edu These carboxylic acids can then be esterified by reaction with an alcohol in an acidic medium. umich.edu

Nitrogen-Containing Moiety Incorporations

The carbaldehyde group of this compound is a versatile handle for the incorporation of various nitrogen-containing moieties, leading to the formation of diverse heterocyclic systems. semanticscholar.orgekb.egchemmethod.com

Condensation reactions with primary amines or hydrazines are commonly employed. For instance, the reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with aniline (B41778) derivatives in the presence of acetic acid yields the corresponding Schiff bases (imines). ekb.eg Similarly, reaction with various hydrazine (B178648) derivatives leads to the formation of hydrazones. ekb.eg

Furthermore, the aldehyde can participate in cyclocondensation reactions to form fused heterocyclic systems. The Friedländer condensation of 5-amino-1H-pyrazole-4-carbaldehydes with compounds containing an activated methylene (B1212753) group, such as acetonitrile derivatives, in the presence of a base like piperidine (B6355638), yields pyrazolo[3,4-b]pyridines. semanticscholar.org

| Derivative Type | Reactant | Resulting Structure | Reference |

|---|---|---|---|

| Schiff Base (Imine) | Aniline derivatives | N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline | ekb.eg |

| Hydrazone | Hydrazine derivatives | 4-((2-Arylhydrazinylidene)methyl)-1,3-diphenyl-1H-pyrazole | ekb.eg |

| Pyrazolo[3,4-b]pyridine | Acetonitrile derivatives | Pyrazolo[3,4-b]pyridine-5-carbonitriles | semanticscholar.org |

Sulfur-Containing Substituent Integration

The incorporation of sulfur-containing functional groups into the pyrazole framework represents a significant area of synthetic chemistry, enabling the creation of diverse analogues. Methodologies for integrating sulfur substituents can be broadly categorized into strategies that build the pyrazole ring with the sulfur moiety already in place and those that modify a pre-existing pyrazole core.

Multicomponent Domino Reactions

A highly efficient one-pot, four-component reaction has been developed for the synthesis of 4-(sulfanylmethyl)-3,5-dimethyl-1H-pyrazoles. This method proceeds via a domino reaction sequence described as "thiomethylation-Paal–Knorr cyclization." The reaction involves combining acetylacetone, formaldehyde, a mercaptan, and hydrazine in the presence of a catalytic amount of sodium butoxide (BuONa). This approach is notable for its atom economy and the formation of water as the primary by-product. Various mercaptans can be employed to generate a range of sulfur-containing pyrazole analogues.

| Reactant 1 | Reactant 2 | Mercaptan (Reactant 3) | Reactant 4 | Product |

|---|---|---|---|---|

| Acetylacetone | Formaldehyde | Phenyl mercaptan | Hydrazine | 3,5-Dimethyl-4-((phenylthio)methyl)-1H-pyrazole |

| Acetylacetone | Formaldehyde | Benzyl mercaptan | Hydrazine | 4-((Benzylthio)methyl)-3,5-dimethyl-1H-pyrazole |

| Acetylacetone | Formaldehyde | Cyclohexyl mercaptan | Hydrazine | 4-((Cyclohexylthio)methyl)-3,5-dimethyl-1H-pyrazole |

| Acetylacetone | Formaldehyde | 4-Hydroxyphenyl mercaptan | Hydrazine | 4-((4-Hydroxyphenylthio)methyl)-3,5-dimethyl-1H-pyrazole |

Direct C4-Functionalization and Subsequent Modification

Direct introduction of a sulfur-containing group onto the C4 position of the pyrazole ring is a common and versatile strategy.

Thiocyanation: Unsubstituted pyrazoles can undergo oxidative thiocyanation at the C4 position. One reported method utilizes ammonium thiocyanate (B1210189) (NH₄SCN) as the thiocyanate source and iodobenzene (B50100) dichloride (PhICl₂) as a hypervalent iodine oxidant. This reaction proceeds under a nitrogen atmosphere at 0 °C to yield 4-thiocyanated pyrazoles. nih.govbeilstein-journals.org The resulting thiocyano group is a valuable synthetic intermediate that can be converted into other sulfur-containing derivatives like sulfides and thiocarbamates. nih.govbeilstein-journals.org

Electrochemical C-H/S-H Coupling: An electrochemical, oxidant-free method has been developed for the direct coupling of pyrazol-5-amines with thiophenols. acs.org This reaction forms a C4–S bond via a C–H functionalization pathway, mediated by ammonium iodide (NH₄I) in an undivided cell at room temperature. acs.org This approach demonstrates high functional group tolerance. acs.org

| Pyrazole Substrate | Thiol Substrate | Key Reagent | Product Type |

|---|---|---|---|

| Pyrazol-5-amine | Thiophenol | NH₄I | Amino pyrazole thioether |

| Pyrazol-5-amine | Electron-donating substituted thiophenols | NH₄I | Amino pyrazole thioether (generally better yields) |

| Pyrazol-5-amine | Electron-withdrawing substituted thiophenols | NH₄I | Amino pyrazole thioether |

Modification of Pre-Formed Pyrazole-4-carbaldehydes

The aldehyde group of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes serves as a versatile anchor for introducing sulfur-containing moieties through condensation reactions.

Synthesis of Thiazolidinones: Pyrazole-4-carbaldehydes can react with 2-mercaptoacetic acid and various substituted aromatic amines in toluene (B28343) to synthesize pyrazolyl-thiazolidin-4-one derivatives. researchgate.net

Synthesis of Thieno[2,3-c]pyrazoles: A thieno[2,3-c]pyrazole core can be constructed starting from a pyrazole-4-carbaldehyde. For instance, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde has been used as a precursor in the synthesis of thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester through a reaction involving ethyl bromoacetate (B1195939) and sodium sulfide. nih.gov

Condensation with Thiazolidine-2,4-dione: Pyrazole-4-carbaldehyde sulfonate derivatives react with thiazolidine-2,4-dione to yield the corresponding condensed products, introducing a sulfur-containing heterocyclic system. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dimethyl 1h Pyrazole 4 Carbaldehyde and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde by mapping the chemical environments of its hydrogen and carbon atoms.

The ¹H NMR spectrum provides unambiguous evidence for the presence of all proton-containing groups within the molecule. The distinct electronic environments of the protons result in characteristic chemical shifts (δ), which are essential for structural assignment. For this compound, the spectrum is defined by four unique singlet signals, confirming the absence of vicinal proton-proton coupling.

The most downfield signal is attributed to the aldehyde proton (-CHO), which typically appears in the δ 9.9-10.1 ppm range. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group. The lone proton on the pyrazole (B372694) ring (H-5) resonates as a singlet in the aromatic region, generally between δ 7.5 and 8.6 ppm. The two methyl groups, attached to different atoms (N-1 and C-3), exhibit distinct chemical shifts. The N-methyl (N-CH₃) protons are typically observed around δ 3.9 ppm, while the C-methyl (C-CH₃) protons appear further upfield, around δ 2.5 ppm. The integration of these signals corresponds to a 1:1:3:3 ratio, consistent with the number of protons in each unique group.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet |

| Pyrazole Ring (H-5) | 7.5 - 8.6 | Singlet |

| N-Methyl (N-CH₃) | ~3.9 | Singlet |

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the structure.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield around 186 ppm. The carbon atoms of the pyrazole ring (C-3, C-4, and C-5) resonate in the aromatic region, typically between 110 and 155 ppm. The specific shifts are influenced by the substitution pattern on the ring. The C-3 carbon, being attached to a methyl group and a nitrogen atom, is expected around 153 ppm, while the C-5 carbon appears near 140 ppm. The C-4 carbon, bearing the aldehyde group, is found further upfield at approximately 115 ppm. The two methyl carbons also have characteristic shifts; the N-methyl carbon (N-CH₃) is typically found around 39 ppm, and the C-methyl carbon (C-CH₃) is observed further upfield, around 14 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~186 |

| Pyrazole Ring (C-3) | ~153 |

| Pyrazole Ring (C-5) | ~140 |

| Pyrazole Ring (C-4) | ~115 |

| N-Methyl (N-CH₃) | ~39 |

For more complex derivatives or to unequivocally confirm assignments, two-dimensional (2D) NMR techniques are invaluable. While the structure of this compound is relatively simple, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would provide definitive structural proof.

An HSQC experiment would show a direct correlation between the pyrazole ring proton (H-5) and its attached carbon (C-5), as well as correlations for each methyl group's protons to their respective carbons. An HMBC spectrum would reveal long-range (2-3 bond) correlations. For instance, it would show correlations from the N-methyl protons to the C-5 and C-1' (hypothetical numbering) carbons of the pyrazole ring, and from the C-methyl protons to the C-3 and C-4 carbons. Crucially, a correlation between the aldehyde proton and the C-4 carbon would firmly establish the position of the formyl group, completing the structural elucidation. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. smolecule.com

The most prominent band is the strong C=O stretching vibration of the aldehyde group, which is typically observed in the 1720-1740 cm⁻¹ region. The presence of the aldehyde is further confirmed by the characteristic C-H stretching vibrations of the aldehyde proton, which often appear as a pair of weaker bands between 2700 and 2900 cm⁻¹. The C-H stretching of the aliphatic methyl groups is observed as strong bands in the 2850-3000 cm⁻¹ range. Vibrations associated with the pyrazole ring, including C=C and C=N stretching, produce medium to weak intensity bands in the 1475-1600 cm⁻¹ fingerprint region. smolecule.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aldehyde C=O | 1720 - 1740 | Strong | Carbonyl Stretch |

| Aliphatic C-H | 2850 - 3000 | Strong | Methyl Stretch |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₆H₈N₂O), the molecular weight is 124.14 g/mol . smolecule.comscbt.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) of 124. This peak confirms the molecular weight of the compound. The molecule then undergoes fragmentation, breaking into smaller, characteristic charged fragments. Common fragmentation patterns for this compound include the loss of the aldehyde group (CHO, mass of 29 amu), resulting in a significant fragment ion at m/z 95. Other observed fragmentations can include the loss of a methyl group (CH₃, mass of 15 amu) leading to a fragment at m/z 109, or subsequent fragmentations of the pyrazole ring itself. smolecule.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with the molecular formula C₆H₈N₂O, the theoretical exact mass is calculated to be 124.0637 Da. An HRMS measurement yielding a value extremely close to this theoretical mass would definitively confirm the elemental composition, distinguishing it from any other potential isomers or compounds with the same nominal mass. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

While the specific single-crystal X-ray structure of this compound has not been extensively reported in publicly accessible literature, significant insights into its solid-state conformation, molecular geometry, and packing patterns can be derived from the crystallographic analysis of its closely related derivatives. smolecule.com By examining the structures of compounds such as 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, the key intermolecular forces that govern the crystal architecture can be elucidated. These studies reveal that the solid-state structures are predominantly stabilized by a network of weak intermolecular interactions, including hydrogen bonds and π-π stacking. nih.govresearchgate.net

Detailed analysis of these derivatives provides a robust model for understanding the three-dimensional arrangement that this compound would likely adopt in its crystalline form. The aldehyde functional group, in particular, plays a crucial role as a hydrogen bond acceptor. smolecule.com

Crystal Packing and Intermolecular Interactions (e.g., C-H···O hydrogen bonds, π-π stacking)

The crystal packing of pyrazole-4-carbaldehyde derivatives is characterized by specific motifs driven by non-covalent interactions. These interactions dictate the formation of extended supramolecular networks.

C-H···O Hydrogen Bonds:

A recurring feature in the crystal structures of pyrazole-4-carbaldehyde derivatives is the presence of weak C-H···O intermolecular hydrogen bonds. smolecule.comnih.gov In the solid-state structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, the molecules are linked by these interactions, where the aldehyde's carbonyl oxygen atom acts as the hydrogen bond acceptor. nih.govresearchgate.net This interaction is a key element in stabilizing the crystal packing.

Similarly, the crystal structure of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde reveals that molecules form dimers through intermolecular C-H···O hydrogen bonds, creating distinct ring motifs. researchgate.net These interactions demonstrate the fundamental role of the aldehyde group in directing the supramolecular assembly.

Interactive Table: Hydrogen Bond Geometry in a Derivative Compound

Below are details of the C-H···O interactions observed in the crystal structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

| C5—H5A···O1 | 0.98 | 2.58 | 3.220 (3) | 123 |

Symmetry code: (i) x, y, z+1

π-π Stacking:

Interactive Table: Crystallographic Data of Related Pyrazole-4-carbaldehyde Derivatives

This table summarizes key crystallographic parameters for derivatives of this compound, providing context for its potential solid-state structure.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde nih.gov | C₆H₇ClN₂O | Orthorhombic | Pnma | 13.167 (9) | 6.463 (5) | 8.190 (6) | 90 | 696.9 (8) |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde researchgate.net | C₁₆H₁₂N₂O | Triclinic | P1 | 10.1367 (9) | 15.5952 (16) | 16.7550 (15) | 90.135 (5) | 2504.1 (4) |

| 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde nih.gov | C₁₂H₁₂N₂O | Monoclinic | P2₁/c | 6.6264 (4) | 6.7497 (4) | 22.6203 (12) | 94.785 (5) | 1008.19 (10) |

Note: For the Triclinic system of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, α = 95.932 (6)° and γ = 107.991 (6)°. researchgate.net

Chemical Reactivity and Synthetic Applications of 1,3 Dimethyl 1h Pyrazole 4 Carbaldehyde

Condensation Reactions with 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde as a Key Building Block

Condensation reactions are a cornerstone of the synthetic utility of this compound. The aldehyde group readily reacts with nucleophiles, leading to the formation of new carbon-nitrogen and carbon-carbon bonds, which are pivotal for constructing larger molecular frameworks.

The reaction of this compound with primary amines is a straightforward and efficient method for the synthesis of Schiff bases, also known as imines or azomethines. ekb.egresearchgate.net This condensation reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. researchgate.net The resulting Schiff bases contain a C=N double bond, where the pyrazole (B372694) moiety is connected to a substituted nitrogen atom.

These reactions are often carried out in solvents like ethanol (B145695) or methylene (B1212753) chloride and can be catalyzed by the addition of a small amount of acid, such as acetic acid. ekb.egekb.eg A wide variety of primary amines, including aromatic and heteroaromatic amines, can be used, leading to a diverse library of pyrazole-containing Schiff bases. ekb.egresearchgate.net For instance, the condensation of pyrazole aldehydes with different aromatic amines proceeds smoothly to yield the corresponding imine products. ekb.eg

The general reaction for Schiff base formation is outlined below:

Reaction of this compound with a primary amine (R-NH₂) to form a Schiff base.

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Primary Amine (e.g., Aniline (B41778), Substituted Anilines) | N-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)aniline | Ethanol or Methylene Chloride, often with acid catalyst, Reflux |

These derived imines are not just final products; they also serve as versatile intermediates for the synthesis of other compounds, such as thiazolidinones. umich.edu

This compound is a key precursor for the synthesis of fused heterocyclic systems, where the pyrazole ring is annulated with another ring. semanticscholar.orgchim.it These reactions leverage the reactivity of the aldehyde group in combination with other functional groups on the reacting partner to build complex polycyclic structures.

One important application is in the synthesis of pyrazolo[3,4-d]pyrimidines. The reaction of pyrazole-4-carbaldehyde derivatives with compounds like hydrazines can lead to the formation of fused pyridazine (B1198779) rings, such as 2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones. umich.edu

Furthermore, multicomponent reactions involving pyrazole-4-carbaldehydes are a powerful tool for constructing fused systems. For example, a one-pot, three-component cyclocondensation of 1,3-diphenylpyrazole-4-carboxaldehyde (a related compound), malononitrile (B47326), and various thiol derivatives can yield highly substituted pyridine (B92270) rings fused to other heterocycles. ekb.eg Similarly, the reaction of 5-amino-1H-pyrazole-4-carbaldehyde with cyclic ketones like cyclopentanone (B42830) or N-benzyl-4-piperidone leads to the formation of fused pyridine rings, resulting in systems like cyclopenta[b]pyrazolo[4,3-e]pyridines and pyrazolo[3,4-b] umich.edunih.govnaphthyridines, respectively. semanticscholar.org These reactions demonstrate the role of the pyrazole aldehyde as a versatile synthon for creating diverse fused heterocyclic scaffolds. semanticscholar.orgchim.itnih.gov

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. numberanalytics.com this compound readily undergoes this reaction with various compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to form a new carbon-carbon double bond. chim.itnumberanalytics.com

This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or triethylamine, and is carried out in a solvent like ethanol. ekb.egpsu.edu The products are α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. For instance, the reaction of a 4-formylpyrazole with malononitrile yields a 4-(2,2-dicyanovinyl)pyrazole derivative. chim.it

General scheme of the Knoevenagel condensation between this compound and an active methylene compound.

| Aldehyde | Active Methylene Compound | Catalyst | Product Type |

| This compound | Malononitrile | Piperidine | 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile |

| This compound | Ethyl Cyanoacetate | Piperidine | Ethyl 2-cyano-3-(1,3-dimethyl-1H-pyrazol-4-yl)acrylate |

The Knoevenagel condensation is also a key step in multicomponent reactions. For example, a reaction between a pyrazole-4-carbaldehyde, an active methylene compound, and another nucleophile can lead to the one-pot synthesis of complex heterocyclic systems like pyrano[2,3-c]pyrazoles. nih.govbeilstein-journals.org

Reduction and Oxidation Reactions of the Aldehyde Moiety

The aldehyde functional group in this compound can be readily transformed into other functional groups through reduction and oxidation reactions, further expanding its synthetic utility.

The aldehyde group can be easily reduced to a primary alcohol (a hydroxymethyl group). This transformation is typically achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄). semanticscholar.org The reaction converts the carbonyl group into a hydroxyl group, yielding (1,3-dimethyl-1H-pyrazol-4-yl)methanol. This alcohol derivative can then be used in further synthetic steps, for example, by converting the hydroxyl group into a better leaving group for substitution reactions. semanticscholar.org

Conversely, the aldehyde group can be oxidized to a carboxylic acid. This oxidation can be performed using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). semanticscholar.org The product of this reaction is 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. The synthesis of pyrazole-4-carbaldehydes can also be achieved by the controlled oxidation of the corresponding hydroxymethyl pyrazoles, where care is taken to avoid over-oxidation to the carboxylic acid. umich.eduresearchgate.net

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Sodium Borohydride (NaBH₄) | (1,3-dimethyl-1H-pyrazol-4-yl)methanol | Reduction |

| This compound | Potassium Permanganate (KMnO₄) | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | Oxidation |

Nucleophilic and Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring itself can participate in substitution reactions, although its reactivity is significantly influenced by the substituents present.

For electrophilic aromatic substitution, the pyrazole ring is generally reactive, with the C-4 position being the most susceptible to attack in an unsubstituted pyrazole. rrbdavc.orgscribd.com However, in this compound, the C-4 position is already functionalized. The formyl group is an electron-withdrawing group, which deactivates the pyrazole ring towards further electrophilic attack. libretexts.org Therefore, electrophilic substitution on this specific compound is significantly less favorable than on an unsubstituted pyrazole.

Conversely, the presence of electron-withdrawing groups can make the pyrazole ring susceptible to nucleophilic substitution, a reaction that is generally rare for pyrazoles. chim.it For instance, a chlorine atom at the C-5 position of a this compound scaffold can be displaced by a nucleophile. A reported example is the reaction of 1-methyl-3-methyl-5-chloro-1H-pyrazole-4-carbaldehyde with 3-methylphenol in the presence of potassium hydroxide, where the phenoxide acts as a nucleophile to displace the chloride ion at the C-5 position. nih.gov This indicates that if a suitable leaving group is present at the C-5 position of the this compound ring, nucleophilic aromatic substitution can occur.

Halogenation at C-4 Position

Direct electrophilic halogenation of the pyrazole ring typically occurs at the electron-rich C-4 position if it is unsubstituted. However, in this compound, this position is occupied by a deactivating formyl group. Consequently, direct replacement of the hydrogen at C-4 is not feasible. Instead, halogenation at this position would necessitate a substitution of the carbaldehyde group itself.

Reactions involving the direct, decarbonylative halogenation of this compound are not widely documented in the scientific literature. Synthetic strategies typically focus on introducing the halogen at the C-4 position before the formylation step or by transforming the aldehyde into a better leaving group, though specific examples for this particular substrate are scarce.

A related and noteworthy reaction involves the simultaneous formylation and halogenation of a pyrazole precursor. For instance, the synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is achieved through the Vilsmeier-Haack reaction. researchgate.netnih.gov This reaction does not start from this compound but from 1,3-dimethyl-1H-pyrazol-5(4H)-one. The Vilsmeier reagent, formed from phosphoryl trichloride (B1173362) (POCl₃) and dimethylformamide (DMF), acts as both a formylating agent at the C-4 position and a chlorinating agent at the C-5 position. researchgate.netnih.gov

Reaction Scheme for the Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde:

1,3-dimethyl-1H-pyrazol-5(4H)-one reacts with a Vilsmeier reagent (POCl₃/DMF) to yield 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

This process underscores a common synthetic route where halogenation is concurrent with the introduction of the C-4 carbaldehyde, rather than a subsequent substitution of it.

Pericyclic and Multicomponent Reactions

The aldehyde functionality of this compound makes it an excellent substrate for complex reactions that build molecular diversity in a single step, such as multicomponent and domino pericyclic reactions.

Multicomponent Reactions (MCRs)

Pyrazole-4-carbaldehydes are frequently employed in one-pot multicomponent reactions to construct elaborate heterocyclic systems. orientjchem.orgekb.eg These reactions are highly efficient, combining three or more reactants in a single operation to form a product that incorporates portions of all starting materials. A common strategy involves the condensation of the pyrazole aldehyde with an active methylene compound and a third component, leading to the formation of fused or decorated ring systems.

For example, a three-component reaction between a pyrazole-4-carbaldehyde, malononitrile, and a C-H acid like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) can yield functionalized chromene derivatives. orientjchem.org This type of reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of dimedone and subsequent cyclization.

The following table summarizes representative multicomponent reactions utilizing various pyrazole-4-carbaldehydes, illustrating the general utility of this class of compounds.

| Pyrazole Aldehyde Derivative | Reactant 2 | Reactant 3 | Product Type | Reference |

| 1-Phenyl-1H-pyrazole-3-carboxylate-4-carbaldehyde | Malononitrile | 5,5-Dimethylcyclohexane-1,3-dione | 4H-Chromene derivative | orientjchem.org |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Malononitrile | Thiobarbituric Acid | Pyridine derivative | ekb.eg |

| 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde | 2-Aminobenzenecarboxylic acid | Boronic acid | Iminoboronate complex | nih.gov |

Pericyclic Reactions

While direct participation of this compound as a 4π component in a Diels-Alder reaction is not typical, its aldehyde group can be leveraged to form a reactive diene in situ, which then undergoes a pericyclic reaction. This often occurs in a domino reaction sequence.

A plausible pathway is a domino Knoevenagel condensation/intramolecular Diels-Alder reaction. In this scenario, the pyrazole-4-carbaldehyde first undergoes a Knoevenagel condensation with a suitable partner (e.g., a compound containing an active methylene group and a dienophile). This reaction forms a vinyl pyrazole intermediate that is structured as a conjugated diene. If this intermediate also contains a dienophile moiety, it can subsequently undergo an intramolecular [4+2] cycloaddition to form a complex polycyclic system.

For example, the reaction of a pyrazole aldehyde with a compound containing both an active methylene group and an alkene or alkyne can lead to the formation of fused heterocyclic systems through such a domino sequence. mdpi.com This highlights the synthetic potential of the aldehyde to act as a handle for engaging in pericyclic reactions after an initial transformation.

Computational Chemistry and Theoretical Studies on 1,3 Dimethyl 1h Pyrazole 4 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov DFT calculations allow for the determination of the molecule's ground-state geometry, electronic structure, and a variety of properties that govern its chemical reactivity. eurjchem.com For pyrazole (B372694) derivatives, DFT has been successfully employed to analyze structural parameters, spectroscopic features, and chemical behavior. asrjetsjournal.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, DFT calculations are used to map the electron density of these frontier orbitals and calculate their energy levels. researchgate.net This analysis helps in understanding the charge transfer interactions that occur during chemical reactions. The HOMO-LUMO energy gap for a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, was calculated to be approximately 4.458 eV, indicating high electronic stability and low chemical reactivity. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A small gap indicates high reactivity and polarizability; a large gap indicates high stability and low reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map displays different potential values on the molecule's surface using a color scale. bhu.ac.in

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen or nitrogen. nih.govnih.gov

Blue Regions: This color represents areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. nih.gov

Green Regions: These areas represent neutral or zero potential. nih.govnih.gov

For pyrazole carbaldehyde systems, MEP analysis typically shows a significant negative potential (red) around the carbonyl oxygen atom of the aldehyde group, identifying it as a primary site for electrophilic interaction. nih.gov Positive potentials (blue) are often located around the hydrogen atoms. bhu.ac.in This detailed charge mapping is crucial for understanding intermolecular interactions and reaction mechanisms. asrjetsjournal.org

From the HOMO and LUMO energy values obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. asrjetsjournal.org These descriptors provide a quantitative measure of a molecule's stability and reactivity.

Chemical Potential (μ): Represents the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (N): Measures the electron-donating capability of a molecule.

These parameters are calculated using the energies of the HOMO and LUMO. For a series of pyrazole derivatives, these descriptors have been calculated to compare their reactivity profiles. nih.gov For example, in one study, the chemical hardness (η) for several pyrazole derivatives ranged from 1.51 to 1.72 eV, while the global electrophilicity (ω) ranged from 5.00 to 6.351 eV. nih.gov

Table 2: Global Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | High value indicates lower stability. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | High value indicates high stability and low reactivity. |

| Global Softness (S) | S = 1 / η | High value indicates high polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ² / 2η | High value indicates a good electrophile. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, a key feature is the orientation of the carbaldehyde group relative to the pyrazole ring. X-ray crystallographic studies of similar compounds, such as 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, reveal that the aldehyde group can be significantly twisted out of the plane of the pyrazole ring. smolecule.com In one related molecule, the dihedral angle between the benzene (B151609) and pyrazole rings was found to be 72.8°. researchgate.net

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. nih.gov By simulating the motions of atoms and molecules, MD can provide insights into conformational flexibility and the transitions between different conformational states. researchgate.netnih.gov For a molecule like this compound, MD simulations can explore the rotational freedom of the aldehyde and methyl groups, revealing the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions with other molecules. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational modes. derpharmachemica.com The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational method. For pyrazole derivatives, theoretical calculations show good agreement with experimental FT-IR spectra, aiding in the assignment of specific vibrational bands, such as C-H stretching, C=O stretching, and pyrazole ring deformations. asrjetsjournal.orgderpharmachemica.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. asrjetsjournal.orgnih.gov These theoretical predictions are highly valuable for interpreting complex experimental NMR spectra and confirming structural assignments. nih.gov Studies on related pyrazole compounds have demonstrated a strong correlation between calculated and experimentally observed chemical shifts. derpharmachemica.com

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for Pyrazole Derivatives

| Spectroscopic Data | Computational Method | Typical Correlation |

|---|---|---|

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP/6-311G) | Good agreement after applying a scaling factor. derpharmachemica.com |

| ¹H and ¹³C NMR Chemical Shifts | DFT with GIAO method | Excellent linear correlation with experimental values. nih.gov |

Quantum Chemical Characterization of Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for investigating the excited-state properties of molecules, including their interaction with light. eurjchem.com This method is used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states.

Key photophysical properties that can be characterized include:

Absorption Wavelengths (λmax): The wavelengths at which the molecule absorbs light most strongly.

Oscillator Strengths (f): A measure of the intensity of an electronic transition.

Nature of Transitions: Analysis of the molecular orbitals involved in a transition (e.g., π→π* or n→π*) provides insight into the electronic rearrangement upon photoexcitation. nih.gov

For pyrazole derivatives, TD-DFT calculations can elucidate their potential use in applications involving light absorption, such as dyes or photostabilizers. bhu.ac.innih.gov The calculations help to understand how substituents on the pyrazole ring affect the absorption spectra and other photophysical characteristics.

Applications in Medicinal Chemistry and Biological Research of 1,3 Dimethyl 1h Pyrazole 4 Carbaldehyde Derivatives

Design and Synthesis of Novel Pharmacologically Active Pyrazole (B372694) Derivatives

The design of novel pyrazole derivatives often begins with a core structure, such as 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde, which serves as a crucial intermediate or building block. nbinno.com Synthetic strategies are diverse and aim to introduce different functional groups and heterocyclic rings to the pyrazole core to enhance biological activity and target specificity. chemrevlett.commdpi.com

Common synthetic methodologies include:

Condensation Reactions: The aldehyde group of this compound is reactive and can readily undergo condensation with various amines and active methylene (B1212753) compounds. For instance, Claisen-Schmidt condensation with substituted acetophenones yields α,β-unsaturated ketones (chalcones), which are key intermediates for synthesizing a range of heterocyclic systems. nih.govnih.gov

Cyclization Reactions: These chalcone intermediates can be cyclized with reagents like hydrazine (B178648) hydrate, phenylhydrazine, or hydroxylamine to form new pyrazoline or isoxazoline rings attached to the parent pyrazole scaffold. nih.govnih.gov

Multicomponent Reactions: One-pot multicomponent reactions are efficient strategies for creating complex molecules. For example, the cyclocondensation of 1,3-diphenylpyrazole-4-carboxaldehyde with other reagents can yield highly substituted pyridine (B92270) derivatives. ekb.eg

Vilsmeier-Haack Reaction: This reaction is a key method for synthesizing pyrazole-4-carbaldehydes themselves from hydrazones, which can then be used as starting materials for further derivatization. oaijse.com

These synthetic approaches allow for the creation of extensive libraries of pyrazole derivatives, enabling detailed structure-activity relationship (SAR) studies to identify compounds with optimized pharmacological profiles. nih.govnih.gov The goal is to develop molecules that can effectively interact with specific biological targets. benthamdirect.com

In Vitro and In Vivo Biological Activity Profiling

Derivatives originating from pyrazole scaffolds are subjected to extensive biological screening to determine their therapeutic potential. This profiling includes a wide array of assays to assess their activity against various diseases.

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, addressing the growing concern of antimicrobial resistance. nih.gov Researchers have synthesized and evaluated numerous pyrazole-based compounds against a spectrum of pathogens.

Antibacterial Activity: Many newly synthesized pyrazole derivatives, including those hybridized with thiazole, thiophene, or triazine moieties, have shown notable activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govnih.govnih.gov For instance, certain pyrazole-1-carbothiohydrazide derivatives displayed high antibacterial activity, with minimum inhibitory concentration (MIC) values in the range of 62.5–125 µg/mL. nih.gov In another study, some pyrazole Schiff bases demonstrated MIC values ranging from 1.95 to 7.8 µg/mL. mdpi.com

Antifungal Activity: The antifungal potential of pyrazole derivatives has also been well-documented. meddocsonline.org Compounds have been tested against various fungal strains, including Candida albicans and Aspergillus fumigatus. meddocsonline.orgmdpi.com A specific 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivative showed exceptional antifungal activity with MIC values between 2.9 and 7.8 µg/mL, lower than the standard drug clotrimazole. nih.gov

The antimicrobial mechanism of some of these compounds is linked to the inhibition of essential enzymes like DHFR and DNA gyrase. mdpi.com

Table 1: Selected Antimicrobial Activity of Pyrazole Derivatives

| Compound Type | Target Organism | Activity (MIC in µg/mL) | Reference |

| Pyrazole Schiff Base (8a) | Gram-positive & Gram-negative bacteria | 1.95 - 7.8 | mdpi.com |

| Pyrazole Schiff Base (9b) | Gram-positive & Gram-negative bacteria | 1.95 - 6.25 | mdpi.com |

| Pyrazole-1-carbothiohydrazide (21a) | Bacteria | 62.5 - 125 | nih.gov |

| Pyrazole-1-carbothiohydrazide (21a) | Fungi | 2.9 - 7.8 | nih.gov |

| Thiophenyl-pyrazolyl-thiazole Hybrid | E. coli | 125 | nih.gov |

| Thiophenyl-pyrazolyl-thiazole Hybrid | B. subtilis | 3.9 - 250 | nih.gov |

The pyrazole scaffold is a cornerstone in the development of anti-inflammatory drugs, most notably represented by the COX-2 selective inhibitor Celecoxib. nih.govijpsjournal.com Research continues to explore new derivatives for potent anti-inflammatory and analgesic effects with potentially better safety profiles. nih.govresearchgate.net

In Vivo Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory activity. In one study, a series of pyrazole-substituted heterocyclic compounds were synthesized, with one derivative showing an 85.78% inhibition of edema, which was more potent than the standard drugs indomethacin (72.99%) and celebrex (83.76%). nih.gov Other studies have also reported significant reductions in paw edema, ranging from 65% to 80% at a 10 mg/kg dose. ijpsjournal.com

Analgesic Activity: The analgesic potential of pyrazole derivatives is often evaluated using models like the acetic acid-induced writhing test. nih.gov Certain pyrazoline derivatives have been identified as potent analgesics, demonstrating a significant reduction in the number of writhes compared to control groups. nih.goveurekaselect.com

The mechanism of action for these effects is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. ijpsjournal.com

Pyrazole derivatives are a major focus in oncology research, with many compounds demonstrating potent activity against a wide range of cancer cell lines. nih.govbenthamdirect.com Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes required for tumor growth and survival. rsc.orgsrrjournals.com

Cytotoxicity against Cancer Cell Lines: Numerous studies have reported the in vitro anticancer activity of pyrazole derivatives. For example, a series of novel pyrazole carbaldehyde derivatives were evaluated for their anti-breast cancer activity, with one compound showing an IC₅₀ value of 0.25 µM against MCF-7 cells, significantly more potent than the standard drug doxorubicin (IC₅₀ = 0.95 µM). nih.gov Other derivatives have shown high potency against hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and lung cancer (A549) cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.govsrrjournals.com

Mechanisms of Action: The anticancer effects of pyrazole derivatives are often linked to their ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key enzymes like protein kinases. benthamdirect.com Some compounds have also been shown to bind to the minor groove of DNA, interfering with DNA replication and transcription. nih.gov

Table 2: Anticancer Activity of Selected Pyrazole Derivatives

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Mechanism/Target | Reference |

| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 µM | PI3 Kinase Inhibition | nih.gov |

| Polysubstituted Pyrazole | HepG2 (Liver) | 2 µM | DNA Binding | nih.gov |

| 5-Alkylated Selanyl-1H-pyrazole | HepG2 (Liver) | 13.85 µM | EGFR/VEGFR-2 Inhibition | nih.gov |

| Ferrocene-pyrazole Hybrid | HCT-116 (Colon) | 3.12 µM | EGFR Tyrosine Kinase | rsc.org |

| Aryldiazenyl Pyrazole | HCT-116 (Colon) | 4.2 µM | Xanthine Oxidase Inhibition | nih.gov |

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. Pyrazole derivatives have been investigated for their ability to scavenge free radicals and inhibit oxidative processes. nih.gov

The antioxidant capacity is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide radical scavenging methods. nih.gov In one study, a series of pyrazole-naphthalene hybrids were synthesized and evaluated. Several compounds, including pyrazoline carbothioamide derivatives, showed excellent radical scavenging activity, comparable to the standard antioxidant ascorbic acid. nih.gov Another investigation into 1,3-diaryl-1H-pyrazole-4-carbaldehydes also confirmed their antioxidant potential using the DPPH method. oaijse.com The introduction of specific substituents, such as amino and hydroxyl groups, onto the pyrazole nucleus has been shown to be important for enhancing antioxidant activity. researchgate.net

A primary mechanism through which pyrazole derivatives exert their therapeutic effects is by inhibiting specific enzymes that are critical for the progression of diseases like cancer and microbial infections. benthamdirect.comnih.gov

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been successfully designed as potent inhibitors of various kinases. nih.govmdpi.com

Aurora Kinases: Compounds like AT9283, a multitargeted inhibitor, show potent activity against Aurora A and Aurora B kinases, which are essential for mitosis. acs.org

CDKs: Cyclin-dependent kinases (CDKs) regulate the cell cycle. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]aniline analogues have been shown to be potent CDK2 inhibitors. benthamdirect.com

EGFR/VEGFR: Epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key targets in cancer therapy. Pyrazole derivatives have been developed as dual inhibitors of these receptor tyrosine kinases. nih.gov

DHFR/DNA Gyrase Inhibition: Dihydrofolate reductase (DHFR) and DNA gyrase are validated targets for antimicrobial agents. mdpi.com

DHFR: This enzyme is essential for nucleotide synthesis. Pyrazole derivatives bearing a benzenesulfonamide moiety have been identified as highly potent DHFR inhibitors, with IC₅₀ values as low as 0.09 µM, making them more effective than the classical inhibitor methotrexate. nih.gov

DNA Gyrase: This enzyme is crucial for bacterial DNA replication. Pyrazole Schiff bases have demonstrated strong inhibitory activity against DNA gyrase from S. aureus and B. subtilis, with IC₅₀ values significantly lower than the standard drug ciprofloxacin. mdpi.com

Table 3: Enzyme Inhibition by Pyrazole Derivatives

| Compound Type | Enzyme Target | Activity (IC₅₀) | Therapeutic Area | Reference |

| Pyrazole Schiff Base (8a) | S. aureus DNA Gyrase | 8.74 µM | Antibacterial | mdpi.com |

| Pyrazole Schiff Base (8a) | E. coli DHFR | 3.98 µM | Antibacterial | mdpi.com |

| Pyrazole-Benzenesulfonamide Hybrid | DHFR | 0.09 µM | Antimicrobial | nih.gov |

| Pyrazole Carbaldehyde Derivative | PI3 Kinase | 0.25 µM | Anticancer | nih.gov |

| Pyrazole-benzimidazole (AT9283) | Aurora A / Aurora B | 3 nM / 31 nM | Anticancer | acs.org |

Antiparasitic and Antiviral Activities

Derivatives of this compound have demonstrated significant potential as both antiparasitic and antiviral agents. The pyrazole scaffold is a key feature in many pharmacologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. ekb.egnih.gov

In the realm of antiparasitic research, azomethine derivatives of similar pyrazole structures, specifically 1,3-diphenylpyrazole-4-carboxaldehyde, have been synthesized and evaluated. nih.gov Studies have shown that nitrated compounds, in particular, exhibit greater efficacy against parasites such as Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. nih.gov This suggests that the electronic properties of substituents on the pyrazole ring system play a crucial role in their antiparasitic activity.

With respect to antiviral applications, pyrazole derivatives have been investigated for their activity against various viruses. researchgate.net For instance, certain pyrazole derivatives containing an oxime moiety have shown promising results against the Tobacco Mosaic Virus (TMV). researchgate.net Specifically, compounds 4a and 4g from one study demonstrated inactivation effects comparable to the commercial antiviral agent Ningnanmycin. researchgate.net This highlights the potential of modifying the carbaldehyde group to enhance antiviral efficacy. The broad spectrum of biological activities associated with pyrazole derivatives underscores their importance in the development of new therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogues of this compound, SAR investigations have provided valuable insights into the structural requirements for various therapeutic effects.

The antiparasitic activity of azomethine derivatives of 1,3-diphenylpyrazoles was found to be significantly influenced by the presence of a nitro group. nih.gov Nitrated compounds consistently demonstrated higher potency against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum when compared to their non-nitrated counterparts. nih.gov This indicates that electron-withdrawing groups on the phenyl ring attached to the pyrazole nitrogen can enhance antiparasitic efficacy.

In the context of acaricidal activity, modifications at the 5-position of the pyrazole ring and on an adjacent phenyl ring (phenyl C) in pyrazole oxime derivatives have been explored. nih.gov It was observed that the introduction of halogen atoms at the 2- or 3-position of phenyl C generally led to a decrease or loss of acaricidal activity, suggesting that steric hindrance plays a more significant role than inductive effects in this position. nih.gov However, a 3-fluoro derivative retained high activity, indicating a specific favorable interaction. nih.gov